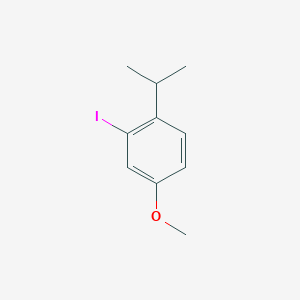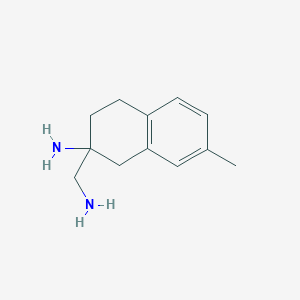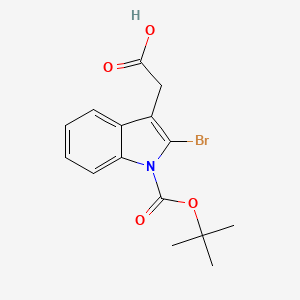
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid typically involves multiple steps:
Bromination: The starting material, 1H-indole, undergoes bromination to introduce the bromine atom at the 2-position.
Protection: The indole nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the Boc-protected indole.
Acetylation: The Boc-protected indole is then subjected to acetylation using acetic anhydride or acetyl chloride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid or other strong acids.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Deprotection: Formation of the free indole acetic acid.
Oxidation and Reduction: Formation of oxidized or reduced indole derivatives.
Scientific Research Applications
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and Boc group influence its reactivity and binding affinity to various enzymes and receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
- 2-(2-Fluoro-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
- 2-(2-Iodo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
Uniqueness
2-(2-Bromo-1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The Boc protecting group also provides stability and selectivity in synthetic applications.
Properties
Molecular Formula |
C15H16BrNO4 |
|---|---|
Molecular Weight |
354.20 g/mol |
IUPAC Name |
2-[2-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]acetic acid |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(20)17-11-7-5-4-6-9(11)10(13(17)16)8-12(18)19/h4-7H,8H2,1-3H3,(H,18,19) |
InChI Key |
BNYWHTVYWABMHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C1Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)
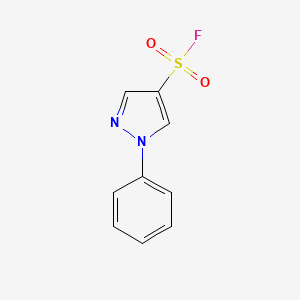
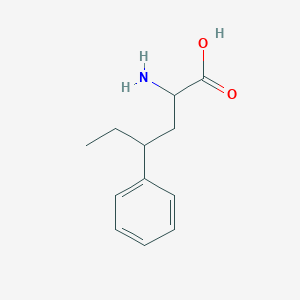
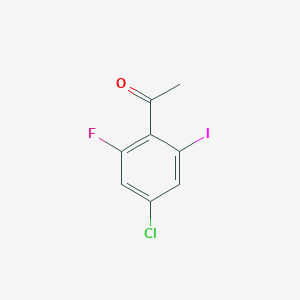
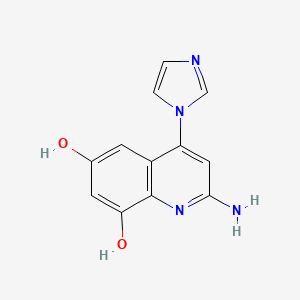
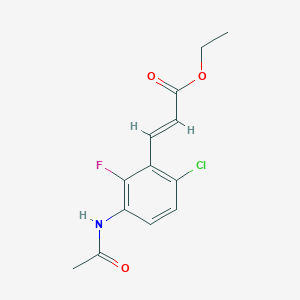
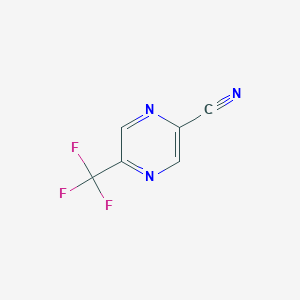

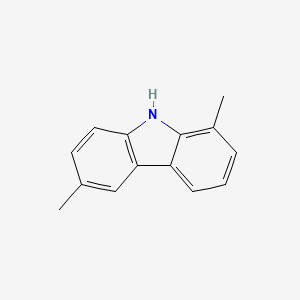
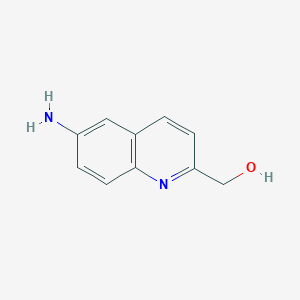
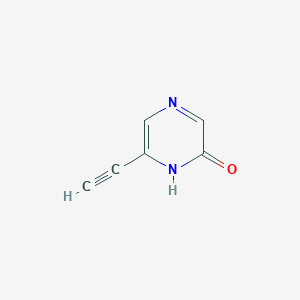
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
